(R)-1-(4-Fluoro-3-methoxyphenyl)but-3-en-1-amine
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Overview
Description
®-1-(4-Fluoro-3-methoxyphenyl)but-3-en-1-amine is an organic compound that belongs to the class of phenylbutenamines. This compound features a fluorine atom and a methoxy group attached to a phenyl ring, which is connected to a butenamine chain. The ®-configuration indicates the specific stereochemistry of the molecule, which can influence its chemical properties and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(4-Fluoro-3-methoxyphenyl)but-3-en-1-amine typically involves several steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluoro-3-methoxybenzaldehyde and a suitable amine.
Formation of Intermediate: The aldehyde undergoes a condensation reaction with the amine to form an imine intermediate.
Reduction: The imine intermediate is then reduced to form the corresponding amine.
Alkylation: The amine is alkylated with a suitable alkylating agent to introduce the butenyl group.
Industrial Production Methods
In an industrial setting, the synthesis of ®-1-(4-Fluoro-3-methoxyphenyl)but-3-en-1-amine may involve optimized reaction conditions, such as the use of catalysts, solvents, and temperature control, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may also be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
®-1-(4-Fluoro-3-methoxyphenyl)but-3-en-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Substitution: The fluorine atom and methoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as hydroxide ions (OH-) and amines can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe to study biological processes and interactions.
Medicine: The compound could be investigated for its potential therapeutic properties, such as its effects on specific biological targets.
Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of ®-1-(4-Fluoro-3-methoxyphenyl)but-3-en-1-amine involves its interaction with specific molecular targets and pathways. The fluorine and methoxy groups can influence the compound’s binding affinity and selectivity for these targets. The ®-configuration may also play a role in determining the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
®-1-(4-Fluorophenyl)but-3-en-1-amine: Lacks the methoxy group, which may affect its chemical and biological properties.
®-1-(3-Methoxyphenyl)but-3-en-1-amine: Lacks the fluorine atom, which can influence its reactivity and interactions.
®-1-(4-Fluoro-3-methoxyphenyl)butane-1-amine: Has a saturated butane chain instead of a butenyl group, affecting its chemical behavior.
Uniqueness
®-1-(4-Fluoro-3-methoxyphenyl)but-3-en-1-amine is unique due to the presence of both fluorine and methoxy groups on the phenyl ring, as well as the specific ®-configuration. These features contribute to its distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C11H14FNO |
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Molecular Weight |
195.23 g/mol |
IUPAC Name |
(1R)-1-(4-fluoro-3-methoxyphenyl)but-3-en-1-amine |
InChI |
InChI=1S/C11H14FNO/c1-3-4-10(13)8-5-6-9(12)11(7-8)14-2/h3,5-7,10H,1,4,13H2,2H3/t10-/m1/s1 |
InChI Key |
KDYASWYRWSEOCE-SNVBAGLBSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)[C@@H](CC=C)N)F |
Canonical SMILES |
COC1=C(C=CC(=C1)C(CC=C)N)F |
Origin of Product |
United States |
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